molecular formula C21H25BrO4S B12459279 2-[(5-Bromanylthiophen-2-yl)-(4,4-dimethyl-2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione

2-[(5-Bromanylthiophen-2-yl)-(4,4-dimethyl-2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione

Cat. No.: B12459279
M. Wt: 453.4 g/mol
InChI Key: QUDMGCJXAYDVSW-UHFFFAOYSA-N
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Description

2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound that features a bromothiophene moiety and a dioxocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is unique due to its combination of a bromothiophene moiety with a dioxocyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H25BrO4S

Molecular Weight

453.4 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C21H25BrO4S/c1-20(2)7-11(23)17(12(24)8-20)19(15-5-6-16(22)27-15)18-13(25)9-21(3,4)10-14(18)26/h5-6,17-19H,7-10H2,1-4H3

InChI Key

QUDMGCJXAYDVSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(S3)Br)C

Origin of Product

United States

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